
(+)-Tamsulosin
Overview
Description
(+)-Tamsulosin is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia (BPH). It is an alpha-1 adrenergic receptor antagonist that helps relax the muscles in the prostate and bladder neck, making it easier to urinate. This compound is known for its high selectivity towards alpha-1A adrenergic receptors, which are predominantly found in the prostate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Tamsulosin involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Cyclization: The intermediate undergoes cyclization with 5-(2-aminopropyl)-2-methoxybenzenesulfonamide to form the core structure of this compound.
Resolution: The racemic mixture is resolved using chiral chromatography to obtain the desired enantiomer, this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Large-scale sulfonamide formation: Using industrial reactors to handle larger volumes of reactants.
Efficient cyclization: Ensuring complete conversion of intermediates to the desired product.
High-throughput chiral resolution: Utilizing advanced chromatographic techniques to separate the enantiomers efficiently.
Chemical Reactions Analysis
Types of Reactions
(+)-Tamsulosin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines.
Substitution products: Various aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
(+)-Tamsulosin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying alpha-1 adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and muscle relaxation.
Industry: Utilized in the development of new pharmaceuticals targeting alpha-1 adrenergic receptors.
Mechanism of Action
(+)-Tamsulosin exerts its effects by selectively binding to alpha-1A adrenergic receptors in the prostate and bladder neck. This binding inhibits the action of norepinephrine, leading to relaxation of smooth muscles in these areas. The relaxation improves urine flow and reduces the symptoms of BPH. The molecular pathway involves the inhibition of calcium influx into the smooth muscle cells, preventing contraction.
Comparison with Similar Compounds
Similar Compounds
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used in the treatment of BPH.
Doxazosin: A non-selective alpha-1 adrenergic receptor antagonist with similar therapeutic applications.
Terazosin: Similar to doxazosin, used for treating BPH and hypertension.
Uniqueness of (+)-Tamsulosin
This compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes side effects related to blood pressure regulation. This selectivity makes it more effective in targeting the prostate without significantly affecting other tissues.
Biological Activity
(+)-Tamsulosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound exhibits specific biological activities that contribute to its therapeutic effects, particularly in alleviating lower urinary tract symptoms (LUTS). This article delves into the pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.
Pharmacodynamics
This compound selectively targets the alpha-1A and alpha-1D adrenergic receptors, which are predominantly found in the prostate and bladder. This selectivity leads to smooth muscle relaxation in these tissues, enhancing urinary flow and reducing symptoms associated with BPH. The selectivity ratio is significant, with tamsulosin binding to alpha-1A receptors 3.9 to 38 times more than alpha-1B receptors, which are primarily located in vascular tissues .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its high oral bioavailability and extensive protein binding. Key pharmacokinetic parameters are summarized in Table 1.
Parameter | Value (0.4 mg dose) |
---|---|
Absorption | 90% |
Maximum plasma concentration | 3.1-5.3 ng/mL |
Area under the curve (AUC) | 151-199 ng/mL·hr |
Protein binding | 94%-99% (mainly α1-acid glycoprotein) |
Volume of distribution | 16 L |
Tamsulosin's absorption can be affected by food, increasing bioavailability by up to 30% when taken with meals .
Clinical Efficacy
Long-term studies have demonstrated the efficacy of this compound in managing LUTS due to BPH. A notable study involving 609 patients assessed the drug over a period of up to six years. The results indicated sustained improvements in maximum urine flow rates and symptom scores over time, as shown in Table 2.
Study Duration | Maximum Urine Flow Improvement (ml/s) | Total Symptom Score Reduction |
---|---|---|
Baseline | 11.5 | - |
Year 1 | +1.2 | -4.1 |
Year 2 | +2.2 | -4.7 |
Year 6 | Maintained | Maintained |
The incidence of adverse events was low, with only a small percentage experiencing orthostatic hypotension (1.3%) and other side effects such as dizziness and abnormal ejaculation being reported .
Case Studies
Case Study: Tamsulosin-Induced Hyperglycemia
A case study reported a patient developing hyperglycemia shortly after initiating treatment with tamsulosin. The patient's blood glucose levels rose significantly within days of starting the medication, indicating a potential adverse effect related to tamsulosin use . This highlights the importance of monitoring blood glucose levels in patients with diabetes who are prescribed tamsulosin.
Safety Profile
The safety profile of this compound has been extensively evaluated across multiple studies. Common side effects include:
- Dizziness
- Abnormal ejaculation
- Asthenia
- Postural hypotension
Long-term use has not shown any clinically significant changes in blood pressure or pulse rate, making it a favorable option for patients with concurrent antihypertensive therapy .
Q & A
Basic Research Questions
Q. What are the key pharmacological mechanisms of (+)-Tamsulosin, and how do they inform preclinical experimental design?
Answer: this compound selectively antagonizes α1A/D-adrenergic receptors (ARs), reducing smooth muscle tension in the prostate and bladder neck. Preclinical studies should:
- Use in vitro receptor binding assays to quantify affinity for α1AR subtypes (e.g., α1A vs. α1D) .
- Employ animal models (e.g., rat bladder outlet obstruction (BOO)) to assess functional outcomes, such as urodynamic changes or receptor expression modulation .
- Include controls for non-specific effects (e.g., doxazosin as a non-selective α1AR antagonist) .
Table 1: Key Preclinical Models for this compound
Model Type | Endpoints Measured | Key Findings from Evidence |
---|---|---|
Rat BOO | Bladder pressure, voiding patterns | Tamsulosin reduces hyperactivity |
In vitro AR binding | Receptor affinity (Ki values) | Higher selectivity for α1A/D ARs |
Q. How should researchers determine the optimal dosage of this compound in animal models for benign prostatic hyperplasia (BPH) studies?
Answer:
- Conduct dose-ranging studies (e.g., 0.01–0.1 mg/kg in rats) to identify the minimal effective dose without adverse effects .
- Measure pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) to align dosing intervals with receptor occupancy .
- Use sham-operated animals as controls to distinguish drug effects from surgical artifacts .
Q. What are the standard methodologies for assessing the efficacy of this compound in reducing lower urinary tract symptoms (LUTS) in clinical trials?
Answer:
- Primary endpoints : International Prostate Symptom Score (IPSS), maximum urinary flow rate (Qmax), and post-void residual volume .
- Study design : Randomized, double-blinded, placebo-controlled trials (RCTs) with ≥4 weeks of follow-up .
- Data analysis : Use mixed-effects models to account for longitudinal changes and baseline heterogeneity .
Advanced Research Questions
Q. How can researchers address contradictory findings in clinical trials evaluating this compound's efficacy for ureteral stone expulsion?
Answer: Contradictions often arise from variations in stone size, patient demographics, or co-interventions. Methodological solutions include:
- Meta-regression : Analyze heterogeneity by stratifying studies by stone diameter (e.g., <5 mm vs. 5–10 mm) .
- Standardized protocols : Adopt consistent outcome measures (e.g., stone expulsion rate within 28 days) and exclusion criteria (e.g., prior use of analgesics) .
- Sensitivity analysis : Exclude low-quality studies (e.g., non-blinded trials) to assess robustness .
Q. What experimental strategies are recommended for studying the long-term effects of this compound on α1-adrenergic receptor subtypes in bladder outlet obstruction (BOO) models?
Answer:
- Chronic dosing : Administer this compound for ≥8 weeks in BOO models to evaluate receptor desensitization or compensatory pathways .
- Molecular profiling : Quantify mRNA/protein levels of α1AR subtypes (α1A, α1B, α1D) in bladder and prostate tissues post-treatment .
- Functional assays : Compare contractile responses to α1AR agonists (e.g., phenylephrine) before and after treatment .
Table 2: Advanced Methodological Approaches
Strategy | Application in BOO Models | Evidence Support |
---|---|---|
Chronic dosing | Assess receptor adaptation | |
RNA sequencing | Identify transcriptional changes |
Q. What methodological considerations are critical when designing combination therapy studies involving this compound and 5α-reductase inhibitors?
Answer:
- Pharmacokinetic interactions : Evaluate cytochrome P450-mediated metabolism (e.g., CYP3A4/2D6) to avoid altered drug exposure .
- Synergy testing : Use factorial RCT designs (e.g., tamsulosin monotherapy vs. tamsulosin + dutasteride) to isolate additive effects .
- Safety monitoring : Track orthostatic hypotension or ejaculatory dysfunction, which may intensify with combination therapy .
Q. How can researchers reconcile discrepancies between in vitro receptor selectivity data and in vivo functional outcomes for this compound?
Answer:
- Tissue-specific factors : Account for differences in receptor density (e.g., higher α1A expression in prostate vs. bladder) .
- Metabolite activity : Test metabolites (e.g., sulfonated derivatives) for off-target effects using isolated tissue baths .
- Computational modeling : Predict receptor-ligand dynamics under physiological conditions (e.g., pH, ion concentration) .
Guidance for Reporting Findings
Properties
IUPAC Name |
5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKJLXJIQTDTD-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106463-17-6 (hydrochloride) | |
Record name | (+)-Tamsulosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401317377 | |
Record name | (+)-Tamsulosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106138-88-9 | |
Record name | (+)-Tamsulosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106138-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Tamsulosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Tamsulosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAMSULOSIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KV50K3QKP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.